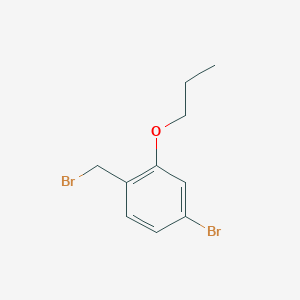

4-Bromo-1-(bromomethyl)-2-propoxybenzene

Description

4-Bromo-1-(bromomethyl)-2-propoxybenzene is a brominated aromatic compound featuring a bromine atom at the para position (C4), a bromomethyl (-CH2Br) group at the ortho position (C1), and a propoxy (-OCH2CH2CH3) substituent at the meta position (C2). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its bromine substituents enable further functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name |

4-bromo-1-(bromomethyl)-2-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-2-5-13-10-6-9(12)4-3-8(10)7-11/h3-4,6H,2,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMWXYVWWCGNCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(bromomethyl)-2-propoxybenzene typically involves the bromination of 1-(bromomethyl)-2-propoxybenzene. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(bromomethyl)-2-propoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones.

Reduction Reactions: Reduction of the bromine atoms can yield the corresponding dehalogenated compounds.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Substitution: Formation of 4-hydroxy-1-(bromomethyl)-2-propoxybenzene or 4-amino-1-(bromomethyl)-2-propoxybenzene.

Oxidation: Formation of 4-bromo-1-(bromomethyl)-2-propoxyphenol or 4-bromo-1-(bromomethyl)-2-propoxyquinone.

Reduction: Formation of 1-(bromomethyl)-2-propoxybenzene.

Scientific Research Applications

4-Bromo-1-(bromomethyl)-2-propoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(bromomethyl)-2-propoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and propoxy group can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The table below compares 4-Bromo-1-(bromomethyl)-2-propoxybenzene with structurally related brominated benzene derivatives:

Key Observations:

- Substituent Effects: The propoxy group in the target compound increases lipophilicity compared to methoxy (-OCH3) or fluoro substituents, enhancing solubility in non-polar solvents .

- Halogen Diversity : Iodo and fluoro analogs exhibit distinct reactivity; iodine supports Suzuki-Miyaura couplings, while fluorine improves metabolic stability in drug candidates .

- Steric Considerations : Benzyloxy substituents (e.g., in ) introduce steric hindrance, reducing reaction rates in electrophilic aromatic substitution.

Physicochemical Properties

- Melting Point : Propoxy derivatives generally have lower melting points than iodo or methoxy analogs due to reduced crystallinity (cf. 91–92°C for iodo analog vs. ~50–70°C estimated for propoxy).

- Solubility: The propoxy group improves solubility in organic solvents (e.g., dichloromethane, toluene) compared to polar substituents like -NH2 (e.g., 4-Bromo-1,2-diaminobenzene ).

Biological Activity

4-Bromo-1-(bromomethyl)-2-propoxybenzene is a brominated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula of 4-Bromo-1-(bromomethyl)-2-propoxybenzene is C10H10Br2O, with a molecular weight of approximately 305.01 g/mol. The compound features two bromine atoms and a propoxy group attached to a benzene ring, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 4-Bromo-1-(bromomethyl)-2-propoxybenzene exhibits significant antimicrobial activity. In a study evaluating various brominated compounds, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antimicrobial agents.

Anticancer Activity

In vitro studies have shown that 4-Bromo-1-(bromomethyl)-2-propoxybenzene possesses anticancer properties. It has been reported to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators .

The biological effects of 4-Bromo-1-(bromomethyl)-2-propoxybenzene are attributed to its interaction with specific molecular targets. The presence of bromine atoms enhances the compound's ability to form reactive intermediates, which can interact with cellular macromolecules, leading to disruption of normal cellular functions.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : It may bind to specific receptors, altering signaling pathways associated with cell growth and apoptosis.

Case Studies

- Antibacterial Screening : A study screened several halogenated compounds for antibacterial activity. 4-Bromo-1-(bromomethyl)-2-propoxybenzene was among the most effective, showing an MIC of 32 µg/mL against E. coli.

- Cytotoxicity Assays : In cytotoxicity assays against various cancer cell lines, the compound exhibited IC50 values ranging from 10 to 20 µM, indicating a promising therapeutic index for further development .

Data Tables

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| 4-Bromo-1-(bromomethyl)-2-propoxybenzene | Antibacterial | 32 | 15 |

| Anticancer (HeLa) | N/A | 12 | |

| Anticancer (MCF-7) | N/A | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.